![molecular formula C7H14ClN B2486158 2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride CAS No. 2387602-64-2](/img/structure/B2486158.png)

2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

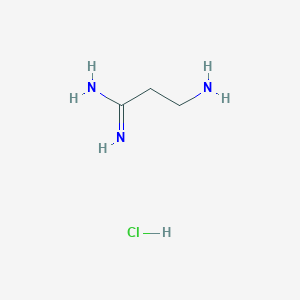

2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride, also known as Bicifadine, is a synthetic compound that belongs to the class of amines. It has been studied for its potential use as an analgesic and antidepressant. The compound has a unique chemical structure that makes it different from other drugs in its class.

Scientific Research Applications

- BCP derivatives have emerged as valuable bioisosteres for para-disubstituted benzene rings. Their sp3-hybridized carbon centers enhance drug-like properties, such as solubility and metabolic stability .

- Researchers explore BCP-containing compounds as pharmacophores, aiming to improve drug candidates’ ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters .

- BCP-based drugs have gained attention due to their successful incorporation into scaffolds of interest, leading to increased patent filings .

- A recent breakthrough involves the transition-metal-free multi-component difunctionalization of [1.1.1]propellane using BCP radicals. Commonly available carboxylic acids and organo-halides generate BCP radicals, which then undergo polarity-matched borylation to yield versatile BCP boronates .

- These BCP boronates enable late-stage functionalization of natural products and approved drugs, providing a streamlined synthetic route .

- Chiral dirhodium catalysts, such as Rh2(S-TCPTAD)4, have been employed for enantioselective C–H functionalization of BCPs. This strategy allows for the construction of complex molecules with high stereocontrol .

- BCP serves as an excellent bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups. Its three-dimensional structure mitigates undesired metabolism and enhances passive permeability .

- BCP trifluoroborate salts derived from BCP boronates facilitate photoredox transformations, including C–C and C–N bond formations. These reactions expand the synthetic toolbox for BCP-containing compounds .

- Beyond medicinal applications, BCP-based materials exhibit unique properties due to their strained bicyclic structure. Researchers explore their use in novel materials, catalysis, and other fields .

Medicinal Chemistry and Drug Discovery

Transition-Metal-Free Multi-Component Reactions

Enantioselective C–H Functionalization

Bioisosteric Replacement in Medicinal Chemistry

Photoredox Transformations

Materials Science and Beyond

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 2-(1-bicyclo[111]pentanyl)ethanamine;hydrochloride is currently lacking .

properties

IUPAC Name |

2-(1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-2-1-7-3-6(4-7)5-7;/h6H,1-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUQGMZKFMUMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2486076.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2486078.png)

![7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2486081.png)

![Methyl 6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2486088.png)

![1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea](/img/structure/B2486091.png)